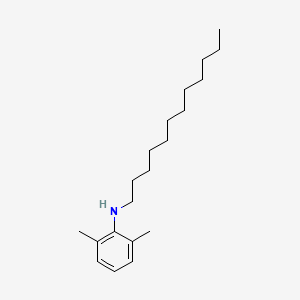

N-dodecyl-2,6-dimethylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Science

Aniline derivatives are a cornerstone class of compounds in chemical science, serving as vital precursors and intermediates in a vast array of synthetic applications. Their importance stems from the reactive amino group attached to an aromatic ring, which allows for a wide range of chemical transformations. These compounds are fundamental in the production of dyes, polymers, pharmaceuticals, and agrochemicals. For instance, aniline derivatives are used to synthesize products ranging from polyurethane plastics to analgesic drugs like paracetamol. nih.gov The versatility of the aniline scaffold allows for the introduction of various functional groups onto the aromatic ring or the nitrogen atom, creating a vast library of molecules with tailored properties. hmdb.ca

Steric and Electronic Effects of Ortho-Substitution in Anilines

The substitution pattern on the aniline ring profoundly influences its chemical properties. When substituents are placed at the ortho-positions (the carbon atoms adjacent to the amino group), as in 2,6-dimethylaniline (B139824), significant steric and electronic effects come into play. This phenomenon is often referred to as the "ortho effect". uva.nlgoogle.com

Sterically, the presence of groups at the ortho positions physically hinders the approach of reactants to the nitrogen atom's lone pair of electrons. uva.nlnih.gov This steric hindrance can decrease the basicity of the aniline derivative compared to aniline itself, as protonation of the amino group becomes more difficult. uva.nlmdpi.com Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, causing the -NH3⁺ group to be bulkier and increasing steric repulsion with the ortho substituents. uva.nlnih.gov This destabilizes the resulting anilinium ion, making the parent ortho-substituted aniline a weaker base. uva.nl

Electronically, the effect of ortho-substituents is a combination of inductive and resonance effects. However, due to the steric hindrance, the amino group may be twisted out of the plane of the benzene (B151609) ring, which can inhibit resonance interaction between the nitrogen lone pair and the aromatic π-system. Regardless of whether the ortho-substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are typically weaker bases than aniline. google.commdpi.com

Role of N-Alkylation in Modifying Aniline Reactivity and Properties

N-alkylation, the process of adding an alkyl group to the nitrogen atom of an amine, is a crucial transformation that significantly modifies the properties of anilines. rsc.org This modification impacts the amine's nucleophilicity, basicity, and physical properties like boiling point and solubility. The introduction of alkyl groups, such as the dodecyl chain in N-dodecyl-2,6-dimethylaniline, increases the steric bulk around the nitrogen atom and enhances the compound's lipophilicity.

Industrially, N-alkylation of amines with alcohols is considered a sustainable catalytic process for producing fine chemicals and pharmaceutical intermediates. chim.itresearchgate.net The reaction can be challenging, as it can be difficult to control and may lead to mixtures of mono- and di-alkylated products, or even quaternary ammonium (B1175870) salts. researchgate.net However, various catalytic systems, including those based on transition metals like palladium, ruthenium, and manganese, have been developed to achieve selective N-alkylation. masterorganicchemistry.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C20H35N |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-dodecyl-2,6-dimethylaniline |

InChI |

InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-12-13-17-21-20-18(2)15-14-16-19(20)3/h14-16,21H,4-13,17H2,1-3H3 |

InChI Key |

BJCWQGFWVQFVTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Dodecyl 2,6 Dimethylaniline

Synthesis of the 2,6-Dimethylaniline (B139824) Precursor

The industrial and laboratory-scale synthesis of 2,6-dimethylaniline, an important chemical intermediate, can be achieved through several routes. guidechem.comchemicalbook.com The most prominent methods include the nitration and subsequent reduction of m-xylene (B151644) and the direct amination of 2,6-dimethylphenol (B121312). guidechem.com

The synthesis of 2,6-dimethylaniline can begin from m-xylene. This classical approach involves two main steps: nitration and reduction. chembk.com

First, m-xylene is nitrated using a mixed acid solution, typically a combination of nitric acid and sulfuric acid, at low temperatures (0–5 °C). chembk.com This reaction yields a mixture of nitroaromatic isomers, primarily 2-nitro-m-xylene. However, a significant drawback of this method is the co-production of other isomers, such as 2,4-dimethylaniline, which can complicate the purification process. guidechem.comsciencemadness.org

The resulting 2,6-dimethylnitrobenzene (also known as 2-nitro-m-xylene) is then separated and reduced to form 2,6-dimethylaniline. nih.gov This reduction can be carried out using various reagents and conditions. One common laboratory method involves the use of tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid and glacial acetic acid. chegg.com Another approach utilizes zinc dust in an aqueous ammonium (B1175870) chloride solution, which has been reported to give high yields. sciencemadness.org Industrially, catalytic hydrogenation is often employed for this reduction step. chembk.com

Purification of the final 2,6-dimethylaniline from the isomeric byproducts is a critical step and can be achieved through methods like fractional distillation or selective salt formation and subsequent crystallization. chemicalbook.comnih.gov

An alternative and often more direct route to 2,6-dimethylaniline involves the amination of 2,6-dimethylphenol. guidechem.com This process reacts 2,6-dimethylphenol with ammonia (B1221849) at high temperatures (200–400 °C) and pressures in the presence of a catalyst. google.com

A key aspect of this method is the use of a hydrogen transfer catalyst, such as palladium or platinum supported on materials like charcoal, silica-alumina, or kieselguhr. google.comprepchem.com The reaction is often facilitated by the presence of water and a cyclohexanone (B45756) co-catalyst. For instance, 2,6-dimethylphenol can be reacted with aqueous ammonia in the presence of a supported platinum catalyst and 2,6-dimethyl cyclohexanone at 300 °C to produce 2,6-dimethylaniline in good yield. prepchem.com The presence of hydrogen is considered essential for the reaction, which is proposed to proceed via the hydrogenation of the phenol (B47542) to a cyclohexanone intermediate, followed by amination. researchgate.net

This method can be advantageous as it often leads to higher selectivity for the desired 2,6-isomer compared to the nitration-reduction route. guidechem.com

Research into the amination of 2,6-dimethylphenol has led to the development of more advanced and efficient catalyst systems to improve conversion and selectivity. These catalysts are often based on transition metals.

One study investigated a series of transition metal-based catalysts, finding that a Ni-Cu-Cr/γ-Al₂O₃ catalyst provided satisfactory results with a conversion of 82.08% and a selectivity of 47.24%. researchgate.net The addition of copper and chromium was found to promote the reduction of the nickel catalyst and improve its dispersion. researchgate.net

Other research has focused on palladium-based systems. A Pd/Al₂O₃-BaO catalyst demonstrated excellent performance for the amination of 2,6-dimethylphenol, achieving a conversion of 99.89% and a selectivity of 91.16%. researchgate.net The addition of barium oxide (BaO) was shown to improve the dispersion of the palladium particles and reduce the acidity of the catalyst, which significantly enhanced selectivity and stability. researchgate.net Another catalytic system, Pd-La/spinel, has also been studied for the gas-phase amination of phenolic precursors. researchgate.net

These advanced catalytic approaches offer pathways to higher efficiency and product purity in the synthesis of the 2,6-dimethylaniline precursor.

Table 1: Comparison of Catalytic Systems for the Amination of 2,6-Dimethylphenol

| Catalyst System | Support | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Ni-Cu-Cr | γ-Al₂O₃ | 82.08 | 47.24 | researchgate.net |

| Pd | Al₂O₃-BaO | 99.89 | 91.16 | researchgate.net |

N-Alkylation Approaches for N-dodecyl-2,6-dimethylaniline

Once 2,6-dimethylaniline is obtained, the final step is the attachment of a dodecyl chain to the nitrogen atom. This is typically achieved through N-alkylation reactions, with direct alkylation and reductive amination being two primary strategies. rsc.org

Direct N-alkylation is a common method for forming C-N bonds. rsc.org In this approach, 2,6-dimethylaniline is reacted with a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Challenges with direct alkylation include the potential for overalkylation, where the secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium salt. masterorganicchemistry.comresearchgate.net However, the steric hindrance provided by the two methyl groups adjacent to the amino group in 2,6-dimethylaniline helps to reduce the likelihood of dialkylation.

Modern variations of this method may be performed in an aqueous medium using a surfactant like sodium dodecyl sulfate (B86663) (SDS) and a mild base such as sodium bicarbonate (NaHCO₃). rsc.orgmdpi.com This approach offers advantages such as milder reaction conditions and can prevent the formation of quaternary ammonium salts. rsc.org

Reductive amination is a versatile and highly effective two-step, one-pot method for synthesizing substituted amines. masterorganicchemistry.com This strategy avoids the issue of multiple alkylations often encountered in direct alkylation. masterorganicchemistry.com

The process involves the reaction of 2,6-dimethylaniline with a C12 carbonyl compound, typically dodecanal (B139956) (dodecyl aldehyde). The amine and aldehyde first react to form an intermediate imine (or an enamine). This intermediate is then reduced in situ to the desired this compound.

A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose. masterorganicchemistry.com Another commonly used and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is also a viable, though often less selective, method for the reduction step. chim.it

Table 2: Common Reagents for Reductive Amination

| Carbonyl Source | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Dodecanal | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Dodecanal | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN. | masterorganicchemistry.com |

Palladium-Catalyzed Amination Reactions for N-Dodecyl Attachment

The Buchwald-Hartwig amination stands as a prominent palladium-catalyzed cross-coupling reaction for the synthesis of N-alkylanilines. This method is highly effective for attaching a dodecyl group to 2,6-dimethylaniline. The reaction typically involves the coupling of 2,6-dimethylaniline with a dodecyl halide, such as 1-bromododecane or 1-iodododecane, or an aryl triflate. organic-chemistry.org

The catalytic cycle is a well-understood process that generally proceeds through several key steps:

Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine (B1218219) ligands, reacts with the dodecyl electrophile (e.g., dodecyl bromide), leading to the formation of a palladium(II) intermediate.

Amine Coordination and Deprotonation: The 2,6-dimethylaniline coordinates to the palladium(II) center. In the presence of a base, the aniline (B41778) is deprotonated to form an amido complex.

Reductive Elimination: The final step involves the reductive elimination from the palladium(II) complex, which forms the desired C-N bond of this compound and regenerates the active palladium(0) catalyst, allowing the cycle to continue. organic-chemistry.org

Commonly employed catalytic systems consist of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a phosphine ligand. organic-chemistry.orgresearchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines like XPhos, BINAP, and Xantphos often providing high yields and good selectivity. organic-chemistry.orgresearchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Selective N-Alkylation

Achieving high selectivity and yield for the N-alkylation of 2,6-dimethylaniline requires careful optimization of several reaction parameters. The primary goal is to favor the formation of the mono-N-alkylated product. High-throughput experimentation (HTE) techniques can be employed to efficiently screen a wide array of conditions. nih.gov

Key parameters for optimization include:

Catalyst System (Palladium Source and Ligand): The combination of the palladium precursor and the phosphine ligand significantly influences catalytic activity. For instance, studies on similar Buchwald-Hartwig reactions have shown that ligands like Xantphos can be particularly effective, sometimes in combination with bases like potassium phosphate (B84403). researchgate.net The use of Pd₂(dba)₃ with ligands such as XPhos or BINAP has also proven successful in various amination reactions. organic-chemistry.org

Solvent: The reaction is typically conducted in aprotic, non-polar, or polar aprotic solvents. Toluene (B28343) and tetrahydrofuran (B95107) (THF) are frequently used. organic-chemistry.orgrsc.org The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate.

Temperature: The reaction temperature is a critical variable. Most Buchwald-Hartwig aminations are run at elevated temperatures, often in the range of 70–120 °C, to ensure a reasonable reaction rate. researchgate.netrsc.org Optimization studies often reveal an ideal temperature that maximizes yield while minimizing byproduct formation.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system. researchgate.netrsc.org

The following table summarizes typical conditions and their effects, based on findings from related Buchwald-Hartwig amination optimization studies.

Table 1: Optimization Parameters for Palladium-Catalyzed N-Alkylation

| Parameter | Variation | Observation | Source(s) |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective precursors. Choice may depend on ligand and other conditions. | researchgate.net |

| Ligand | Xantphos, BINAP, XPhos, PPh₃ | Xantphos and BINAP often give good yields. Ligand choice is critical for success. | organic-chemistry.orgresearchgate.net |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃, leading to higher yields. | researchgate.net |

| Solvent | Toluene, THF | Both are common solvents for this type of reaction. | organic-chemistry.orgrsc.org |

| Temperature | 70-115 °C | Higher temperatures generally increase reaction rate, with an optimum often around 110 °C. | researchgate.net |

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is required to isolate this compound from the crude reaction mixture. This mixture typically contains the desired product, unreacted starting materials, the palladium catalyst, ligand, and salt byproducts from the base.

The standard purification protocol includes the following steps:

Catalyst Removal: The first step is often the removal of the heterogeneous palladium catalyst by filtration. The reaction mixture is typically diluted with a solvent like dichloromethane (B109758) or ethyl acetate before being passed through a pad of celite or silica (B1680970) gel. rsc.orgbiomedres.us

Aqueous Workup/Extraction: The filtrate is then subjected to an aqueous workup. This involves washing the organic solution with water and potentially an acidic or basic solution to remove salts and unreacted starting materials. For instance, washing with a dilute sodium hydroxide (B78521) solution can help remove any remaining acidic impurities, while a wash with dilute hydrochloric acid could remove unreacted 2,6-dimethylaniline. google.comyoutube.com The organic layer containing the product is then separated.

Drying and Solvent Removal: The isolated organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator. acs.org

Column Chromatography: The primary method for purifying the crude product is silica gel column chromatography. csic.es A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used as the eluent. rsc.orgacs.orgnih.gov The polarity of the eluent is optimized to achieve a good separation between the product and any remaining impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). biomedres.us

Distillation: If the purified product is a liquid, vacuum distillation may be employed as a final purification step to remove any non-volatile impurities or residual chromatography solvents. youtube.com

Crystallization: If this compound is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final step to obtain a highly pure product. biomedres.us

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dimethylaniline |

| 1-bromododecane |

| 1-iodododecane |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) acetate (Pd(OAc)₂) |

| XPhos |

| BINAP |

| Xantphos |

| Cesium carbonate (Cs₂CO₃) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| Toluene |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Petroleum ether |

| Sodium hydroxide |

| Hydrochloric acid |

| Sodium sulfate |

| Magnesium sulfate |

Chemical Reactivity and Transformation Pathways of N Dodecyl 2,6 Dimethylaniline

Reactions at the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the tertiary amine group is the primary center for nucleophilic reactions. However, the steric bulk imposed by the two ortho-methyl groups and the N-dodecyl group can influence the accessibility of this site to various reagents.

Quaternization Reactions of N-dodecyl-2,6-dimethylaniline

Tertiary amines readily undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. In the case of this compound, the nitrogen atom can act as a nucleophile to displace a halide from an alkylating agent. This reaction, a type of Menshutkin reaction, is fundamental for producing cationic surfactants and phase-transfer catalysts. sciensage.inforesearchgate.net

The reaction involves the direct attack of the tertiary amine on the electrophilic carbon of an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. sciensage.info The steric hindrance from the ortho-methyl groups on the aniline (B41778) ring can slow the rate of this reaction compared to unhindered anilines like N,N-dimethylaniline. sciensage.info However, the formation of the quaternary salt is generally an efficient process. The choice of solvent can significantly impact the reaction rate, with polar solvents typically accelerating the formation of the charged product. sciensage.infocdnsciencepub.com

| Reagent | Expected Product |

| Methyl Iodide (CH₃I) | N-dodecyl-N,N-dimethyl-2,6-dimethylanilinium iodide |

| Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-N-dodecyl-2,6-dimethylanilinium bromide |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | N-(ethoxycarbonylmethyl)-N-dodecyl-2,6-dimethylanilinium bromide |

This table presents expected products from the quaternization of this compound with various alkylating agents based on established reactivity of tertiary amines.

N-Oxidation Chemistry

The nitrogen atom of this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or in the presence of specific catalysts. cdnsciencepub.comgoogle.com The resulting this compound N-oxide is a polar molecule with distinct chemical properties.

The oxidation of sterically hindered amines can sometimes be challenging, but processes using catalysts like sodium tungstate (B81510) with hydrogen peroxide are known to be effective for producing nitroxyl (B88944) radicals from hindered amines, a related oxidative process. google.com Aniline N-oxides are valuable synthetic intermediates. For instance, they can be used in reactions with thionyl halides to achieve regioselective halogenation of the aromatic ring, which can be difficult to accomplish through direct electrophilic substitution. nih.gov

| Oxidizing Agent | Expected Product |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

This table lists common oxidizing agents for the N-oxidation of tertiary amines and the expected product for this compound.

Cleavage of the N-Dodecyl Bond

N-dealkylation, the removal of an alkyl group from a tertiary amine, is a significant chemical transformation. nih.gov For this compound, cleavage of the N-dodecyl bond would yield 2,6-dimethylaniline (B139824). Several methods exist for the N-dealkylation of tertiary amines, often involving reaction with reagents that form an intermediate which can be subsequently cleaved.

One of the classic methods is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to form a cyanamide (B42294) intermediate that can be hydrolyzed to the secondary amine. nih.gov More modern methods utilize chloroformates, such as vinyl chloroformate or propargyl chloroformate, to form a carbamate (B1207046) that can be cleaved under specific, often mild, conditions. researchgate.netgoogle.com For example, reaction with vinyl chloroformate generates a vinyloxycarbonyl amide, which can be cleaved with mild acid to give the secondary amine. google.com Palladium-catalyzed N-dealkylative carbonylation has also been developed as a method to convert tertiary amines into amides. rsc.org Under nitrosating conditions, N-dealkylation can also occur, competing with other reaction pathways. europa.eu

Electrophilic Aromatic Substitution on the Dimethylaniline Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating nature of the tertiary amino group. The directing influence of the substituents determines the position of attack by an incoming electrophile.

Influence of N-Dodecyl Group and Ortho-Methyl Groups on Regioselectivity

The regioselectivity of electrophilic aromatic substitution is governed by a combination of electronic and steric effects.

N-dodecylamino group: The tertiary amino group is a powerful activating group and is ortho, para-directing. It strongly increases the electron density of the aromatic ring, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen, through resonance.

Ortho-Methyl Groups: The two methyl groups at positions 2 and 6 physically block access to these positions. This steric hindrance effectively prevents electrophiles from attacking the ortho sites. Furthermore, the presence of these ortho substituents can twist the amino group out of the plane of the aromatic ring, which reduces the resonance interaction between the nitrogen's lone pair and the ring. cdnsciencepub.com This slightly deactivates the ring compared to an unhindered analogue like N,N-dimethylaniline but does not change the directing effect.

The combined effect is that electrophilic attack is overwhelmingly directed to the sterically accessible and electronically enriched para-position (position 4). Any substitution at the meta-positions (3- and 5-) is generally negligible unless forced by exceptionally harsh conditions or specific reaction mechanisms. Studies on the nitration and bromination of amides derived from 2,6-diethylaniline (B152787) and 2,6-dimethylaniline confirm that substitution occurs at the 4-position in less acidic media and can be shifted to the 3-position only under strongly acidic conditions where the amine is fully protonated. cdnsciencepub.com

Nitration Studies and Mechanistic Insights

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. orgsyn.org Given the directing effects discussed previously, the nitration of this compound is expected to yield primarily the 4-nitro product.

Reaction: this compound + HNO₃/H₂SO₄ → N-dodecyl-2,6-dimethyl-4-nitroaniline

The high reactivity of the aniline ring towards oxidation presents a challenge. libretexts.org Direct nitration of highly activated anilines can lead to oxidative decomposition and the formation of tarry by-products. libretexts.org Therefore, the reaction conditions must be carefully controlled, typically by using low temperatures (e.g., 0-10°C) and a large excess of sulfuric acid to ensure the amine is present as its less reactive anilinium salt. orgsyn.orgsciencemadness.org

In strongly acidic media, the equilibrium between the free amine and its protonated form (anilinium ion) is critical. While the free amine is highly activated and para-directing, the anilinium ion is strongly deactivated and meta-directing. For derivatives of 2,6-dialkylanilines, nitration in strong sulfuric acid has been shown to yield the 3-nitro derivative, as the reaction proceeds through the anilinium ion. cdnsciencepub.com Thus, the acidity of the medium is a key factor in controlling the regiochemical outcome of the nitration.

| Reaction Conditions | Major Product | Mechanistic Rationale |

| Nitrating mixture (HNO₃/H₂SO₄), low temperature | N-dodecyl-2,6-dimethyl-4-nitroaniline | Reaction proceeds on the small equilibrium concentration of the highly reactive free amine, which is para-directing. cdnsciencepub.com |

| Strong sulfuric acid medium | N-dodecyl-2,6-dimethyl-3-nitroaniline | Reaction proceeds on the protonated anilinium salt, which is meta-directing due to the inductive effect of the -N⁺HR₂ group. cdnsciencepub.com |

This table summarizes the expected outcomes of nitration under different conditions based on studies of similar 2,6-dialkylanilines.

Halogenation Reactions

Halogenation of this compound involves electrophilic substitution on the aromatic ring. The position of halogenation is influenced by the reaction conditions and the directing effects of the amino group and the methyl substituents.

Research on the halogenation of the parent compound, 2,6-dimethylaniline, shows that reaction conditions are critical for determining the product. Bromination in glacial acetic acid predominantly yields 4-bromo-2,6-dimethylaniline (B44771). prepchem.comgoogle.comgoogleapis.com However, conducting the bromination in a strongly acidic medium leads to the formation of substantial amounts of 3-bromo-2,6-dimethylaniline. prepchem.comgoogle.comgoogleapis.com

For N-alkylated derivatives, specific conditions have been developed to control the regioselectivity. A published UK patent application indicates that the halogenation of N-alkyl-2,6-dialkylanilines in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), selectively directs the halogen to the 3-position on the aromatic ring. prepchem.comgoogle.comgoogleapis.com This suggests that this compound would likely undergo halogenation at the meta-position under these catalytic conditions.

Table 1: Regioselectivity in Halogenation of 2,6-Dimethylaniline Analogues

| Starting Material | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | Bromine in glacial acetic acid | 4-Bromo-2,6-dimethylaniline | prepchem.comgoogle.com |

| 2,6-Dimethylaniline | Bromine in strongly acidic medium | 3-Bromo-2,6-dimethylaniline | prepchem.comgoogle.com |

| N-alkyl-2,6-dialkylanilines | Halogenation with a Lewis acid (e.g., AlCl₃) | 3-Halo-N-alkyl-2,6-dialkylaniline | prepchem.comgoogle.com |

Oxidative Degradation Mechanisms of this compound

The oxidative degradation of this compound is a complex process that can proceed through various pathways, including attacks on the amino group, the aromatic ring, and the N-dodecyl chain.

Investigation of Radical-Mediated Oxidation Pathways

Radical-mediated oxidation is a key mechanism in the degradation of aniline derivatives. Studies on N-alkylanilines indicate that oxidative N-dealkylation is a significant pathway. uni-muenchen.de This process involves the removal of the alkyl group attached to the nitrogen atom. For this compound, this would lead to the formation of 2,6-dimethylaniline and products derived from the dodecyl chain. The oxidation of tertiary amines with agents like tert-butyl hydroperoxide (TBHP) proceeds through a single electron transfer (SET) step to form an iminium ion intermediate, which can then be further transformed. uni-muenchen.de

The oxidation of the parent compound, 2,6-dimethylaniline, is known to proceed via the formation of radical cations, which are key intermediates in its transformation pathways. acs.org The presence of the long dodecyl chain can influence the stability and subsequent reactions of these radical intermediates.

Fenton Process and Advanced Oxidation Processes Studies

Advanced Oxidation Processes (AOPs), particularly the Fenton process, are effective for degrading recalcitrant organic pollutants. journalssystem.com The Fenton reaction generates highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide catalyzed by ferrous ions (Fe²⁺). nih.gov

While specific studies on this compound are limited, research on related compounds provides insight into its likely degradation. Studies on the Fenton degradation of various long-chain amine collectors, including dodecylamine (B51217) (DDA) and N-methyldodecylamine, have shown that primary, secondary, and tertiary amines can be removed rapidly and effectively. journalssystem.com This suggests that the this compound molecule would be susceptible to degradation by Fenton and other AOPs.

Investigations into the degradation of 2,6-dimethylaniline by the Fenton process achieved a 70% removal efficiency under optimal conditions (pH 2, 2 mM Fe²⁺, 20 mM H₂O₂). prepchem.comnih.gov This demonstrates the vulnerability of the 2,6-dimethylaniline core structure to hydroxyl radical attack. The degradation process involves oxidation of the aromatic ring and the methyl groups. nih.gov

Identification of Degradation Intermediates

The identification of intermediates is crucial for elucidating degradation pathways. For the structural analogue 2,6-dimethylaniline , detailed studies using the Fenton process have identified several degradation products. nih.gov These intermediates suggest that the degradation proceeds through hydroxylation of the aromatic ring, oxidation of the amino group, and eventual ring cleavage. nih.gov

Given that oxidative N-dealkylation is a known pathway for N-alkylanilines, it is plausible that the degradation of this compound would initially form 2,6-dimethylaniline. uni-muenchen.de Subsequent degradation would then likely produce the intermediates observed from the oxidation of 2,6-dimethylaniline itself.

Table 2: Identified Degradation Intermediates of 2,6-Dimethylaniline in the Fenton Process

| Intermediate Category | Compound Name | Reference |

|---|---|---|

| Aromatic Intermediates | 2,6-Dimethylphenol (B121312) | nih.gov |

| 2,6-Dimethylnitrobenzene | nih.gov | |

| 2,6-Dimethylbenzoquinone | nih.gov | |

| 3-Hexanone | nih.gov | |

| Short-Chain Organic Acids | Maleic acid | nih.gov |

| Acetic acid | nih.gov | |

| Formic acid | nih.gov | |

| Oxalic acid | nih.gov |

Other Significant Transformations (e.g., Coupling Reactions, Cyclizations)

Beyond halogenation and oxidation, this compound can potentially undergo other transformations such as coupling and cyclization reactions, which are common for N-alkylanilines.

Cyclization Reactions: A notable transformation for N-alkylanilines is photocatalyzed oxidative annulation. A catalyst-free, visible-light-driven reaction between N,N-substituted dialkyl anilines and 1,2-dibenzoylethylenes has been shown to produce substituted tetrahydroquinolines with high diastereoselectivity. nih.gov This reaction proceeds through the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aniline and the alkene, with atmospheric oxygen acting as the terminal oxidant. nih.gov This type of reaction represents a potential pathway for converting this compound into more complex heterocyclic structures.

Coupling Reactions: The amino group of this compound can also participate in coupling reactions. For instance, N,N-dimethylaniline derivatives are used as coupling components in the synthesis of azo dyes through classical diazo-coupling methods. researchgate.net While the steric hindrance from the two methyl groups in this compound might affect the reaction rate and yield, coupling at the para-position (position 4) is a plausible transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the complex structure of this compound. Through various NMR experiments, the chemical environment of each proton and carbon atom can be determined, confirming the compound's identity and purity.

¹H NMR for Proton Environments and Alkyl Chain Proximity

Proton NMR (¹H NMR) provides critical information about the different types of protons and their neighboring atoms within the molecule. In this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons, the protons of the methyl groups on the aniline ring, the methylene (B1212753) group adjacent to the nitrogen, and the long dodecyl chain.

The aromatic protons of the 2,6-dimethylaniline moiety typically appear as a multiplet in the downfield region of the spectrum. The two methyl groups attached to the aromatic ring exhibit a characteristic singlet, with an integration value corresponding to six protons. The methylene protons of the dodecyl chain directly attached to the nitrogen atom are deshielded and appear as a triplet. The numerous methylene groups within the dodecyl chain produce a large, complex signal in the aliphatic region of the spectrum, while the terminal methyl group of the dodecyl chain appears as a distinct triplet further upfield.

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | m | 3H | Aromatic protons |

| ~3.1 | t | 2H | N-CH₂- |

| ~2.2 | s | 6H | Ar-CH₃ |

| ~1.2-1.6 | m | 20H | -(CH₂)₁₀- |

| ~0.9 | t | 3H | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The aromatic carbons of the 2,6-dimethylaniline ring can be identified in the downfield region. The carbons of the two methyl groups on the ring appear at a characteristic upfield shift. The carbon of the methylene group attached to the nitrogen is also readily identifiable. The long dodecyl chain gives rise to a series of signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2,6-Dimethylaniline Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-N) | 142.73 |

| C2, C6 (C-CH₃) | 121.55 |

| C3, C5 | 117.90 |

| C4 | Not specified in available data |

| Methyl Carbons | 17.44 |

Data derived from predicted spectra for 2,6-dimethylaniline and may serve as an estimation. hmdb.canih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the N-CH₂ protons and the adjacent methylene protons of the dodecyl chain, as well as correlations between the protons within the aromatic ring. youtube.com This helps to trace the connectivity along the alkyl chain and within the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N-CH₂ group will show a cross-peak with its corresponding carbon signal, confirming their direct bond. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com HMBC is particularly useful for connecting different parts of the molecule. For example, it can show a correlation between the N-CH₂ protons and the aromatic carbons of the 2,6-dimethylaniline ring, as well as the carbons of the methyl groups, thus confirming the attachment of the dodecyl chain to the nitrogen atom of the 2,6-dimethylaniline moiety. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, and its fragmentation patterns can further corroborate the proposed structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. acs.org This allows for the calculation of the elemental formula of this compound, providing strong evidence for its chemical composition. The high accuracy of the mass measurement helps to distinguish the compound from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID) or other methods, and analysis of the resulting fragment ions. wikipedia.org This technique provides detailed structural information by revealing how the molecule breaks apart.

For this compound, characteristic fragmentation patterns would be expected. For example, cleavage of the bond between the nitrogen and the dodecyl chain would result in fragment ions corresponding to the dodecyl cation and the 2,6-dimethylaniline radical cation or related species. Fragmentation within the dodecyl chain would produce a series of smaller alkyl fragments. The fragmentation of the 2,6-dimethylaniline moiety itself can also be observed. researchgate.netfxcsxb.com Analysis of these fragmentation pathways provides a fingerprint of the molecule, confirming the identity and arrangement of its constituent parts. researchgate.netnih.gov

Ionization Techniques (e.g., ESI, CI) for this compound

Mass spectrometry (MS) is a cornerstone in the structural elucidation of this compound, with ionization being the critical initial step. Electrospray Ionization (ESI) and Chemical Ionization (CI) are two soft ionization techniques frequently utilized for this purpose, minimizing fragmentation and preserving the molecular ion.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar and large molecules. In the context of this compound analysis, ESI is often coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govnih.gov This technique typically generates protonated molecules, [M+H]⁺, allowing for accurate molecular weight determination. nih.gov For instance, in a study analyzing non-volatile migrants from recycled plastics, ESI in positive mode was used to identify various compounds, with adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ being considered. nih.gov The resulting mass spectra can be further subjected to tandem mass spectrometry (MS/MS) for structural confirmation through fragmentation analysis. researchgate.netlcms.cz

Chemical Ionization (CI): While less commonly detailed in recent literature specifically for this compound compared to ESI, CI is another soft ionization method that can be employed. It involves the use of a reagent gas to ionize the analyte through proton transfer or adduction, resulting in less fragmentation than electron impact (EI) ionization. This technique is advantageous for confirming the molecular weight of the compound.

The choice between ESI and CI often depends on the sample matrix and the specific analytical goals. ESI is generally preferred for its compatibility with liquid chromatography, which is a primary separation technique for this compound.

Chromatographic Separations and Detection Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and for its quantification. Both gas and liquid chromatography play significant roles.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Flame Ionization Detector (FID): GC-FID is a robust and widely used method for quantitative analysis. bibliotekanauki.pl It offers high sensitivity towards organic compounds. Optimizing parameters such as sample solvent, injection volume, and gas flow rates is crucial for achieving low limits of detection. chromatographyonline.com While GC-FID provides excellent quantitative data, it does not offer structural information. bibliotekanauki.pl

Mass Spectrometric Detector (MSD): Coupling GC with a mass spectrometer (GC-MS) provides both quantitative and qualitative information. bibliotekanauki.pl The mass detector allows for the identification of this compound based on its mass spectrum and fragmentation pattern. Electron impact (EI) is a common ionization method in GC-MS, which can lead to characteristic fragmentation of the molecule. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. d-nb.info

| GC Technique | Detector | Information Provided | Key Considerations |

| GC | FID | Quantitative | High sensitivity for organic compounds, requires optimization for best performance. bibliotekanauki.plchromatographyonline.com |

| GC | MSD | Quantitative and Qualitative | Provides structural information through mass spectra and fragmentation patterns. bibliotekanauki.pl EI can cause extensive fragmentation. libretexts.org |

High-performance liquid chromatography (HPLC) is a versatile and widely applied technique for the analysis of this compound, especially for purity assessment and quantification in various samples, including pharmaceutical formulations. researchgate.netnih.govresearchgate.net

Reversed-phase HPLC is a common mode of separation, often utilizing C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is frequently achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the analyte exhibits significant absorbance. researchgate.net For instance, a validated HPLC-DAD method for the simultaneous determination of diclofenac (B195802) sodium and lidocaine (B1675312) hydrochloride also monitored the related substance 2,6-dimethylaniline. researchgate.net

For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govresearchgate.netresearchgate.net This is particularly valuable for determining trace amounts of this compound as an impurity or metabolite. nih.govnih.gov

The need for highly sensitive and specific detection of this compound, particularly in complex matrices like biological fluids or environmental samples, has driven the development of specialized methods.

One such development is the use of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods offer significantly lower limits of quantitation. For example, a sensitive LC-MS/MS method was developed to measure lidocaine and its metabolite, 2,6-dimethylaniline, in minipig plasma and skin tissue. nih.gov To enhance sensitivity for 2,6-DMA in tissue, derivatization with 4-methoxybenzoyl chloride was employed. nih.gov

Another specialized approach involves HPLC with amperometric detection, which has been shown to be a sensitive and specific method for determining 2,6-dimethylaniline as an impurity in pharmaceutical preparations. nih.govresearchgate.net This technique offers very low detection limits, making it suitable for trace analysis. nih.gov

The selection of a specific chromatographic method depends on the analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and whether qualitative or quantitative information is needed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule. spectroscopyonline.comiitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, one would expect to observe characteristic peaks for N-H stretching of the secondary amine, C-H stretching of the alkyl (dodecyl) and aromatic methyl groups, C-N stretching, and aromatic C=C ring stretching. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound would also reveal vibrations related to its functional groups. For the related compound 2,6-dimethylaniline, the Raman spectrum is dominated by CNC ring, ring, and amide modes. nih.gov A study on the degradation of lidocaine to 2,6-dimethylaniline showed distinct changes in the Raman spectra, with the disappearance of lidocaine's amide peaks and a shift in the ring breathing mode. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Secondary Amine |

| C-H Stretch (Aliphatic) | 2850-2960 | Dodecyl Chain |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic Ring |

| C-N Stretch | 1250-1350 | Aryl Amine |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. elte.huupi.edu The spectrum provides information about the conjugated systems present in the molecule.

For this compound, the UV-Vis spectrum is primarily determined by the substituted aniline chromophore. The aromatic ring and the lone pair of electrons on the nitrogen atom are involved in electronic transitions. Typically, aromatic compounds exhibit π → π* transitions. upi.edu The presence of the amino group (an auxochrome) attached to the benzene (B151609) ring (a chromophore) shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Conclusion

N-dodecyl-2,6-dimethylaniline represents a fascinating intersection of steric hindrance from ortho-substitution and modified physicochemical properties from N-alkylation. While not a widely commercialized or studied compound, its structure provides a clear illustration of fundamental principles in organic chemistry. The synthetic routes are well-established in principle, and its predicted properties suggest potential applications as a specialized ligand in catalysis or as a precursor for functional organic materials. Further research into this and similar complex aniline (B41778) derivatives could unlock new possibilities in both synthetic and materials chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and intrinsic properties of a single molecule in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N-dodecyl-2,6-dimethylaniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or cc-pVTZ, can elucidate its geometric and electronic properties. researchgate.netscispace.comarabjchem.org

The geometry of the molecule is determined by the steric and electronic effects of its constituent parts. The two methyl groups at positions 2 and 6 of the aniline (B41778) ring create significant steric hindrance. This forces the N-dodecyl group and the lone pair on the nitrogen atom to adopt a specific orientation relative to the aromatic ring. DFT optimization would likely show the plane of the C-N-C bond of the amino group being nearly perpendicular to the plane of the benzene (B151609) ring to minimize steric repulsion. This twisting influences the p-π conjugation between the nitrogen lone pair and the aromatic system, a key factor in the electronic properties of anilines. researchgate.net

Key molecular properties that can be calculated using DFT include bond lengths, bond angles, dihedral angles, dipole moment, and the distribution of electron density. The N-C(aryl) bond length is expected to be slightly longer than in a less hindered aniline due to the reduced conjugation. The long dodecyl chain will primarily exhibit C-C single bond lengths and tetrahedral bond angles typical of alkanes.

Table 1: Representative Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G ))**

| Property | Predicted Value | Description |

| Bond Lengths | ||

| N-C(aryl) | ~1.42 Å | The bond connecting the nitrogen atom to the aromatic ring. |

| C(aryl)-C(aryl) | ~1.39 - 1.41 Å | Average bond lengths within the benzene ring. arabjchem.org |

| N-C(alkyl) | ~1.47 Å | The bond connecting the nitrogen to the first carbon of the dodecyl chain. |

| C(alkyl)-C(alkyl) | ~1.54 Å | Average bond length within the dodecyl chain. |

| Bond Angles | ||

| C(aryl)-N-C(alkyl) | ~118° | The angle around the nitrogen atom. |

| Dihedral Angle | ||

| C(aryl)-C(aryl)-N-C(alkyl) | ~90° | The twist angle between the aromatic ring and the amino substituent, indicating steric hindrance. |

| Electronic Properties | ||

| Dipole Moment | ~1.5 - 2.0 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -5.0 to -5.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | +0.5 to +1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~5.5 - 6.5 eV | An indicator of chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on typical results for structurally similar molecules. Actual calculated values would require a specific computational study.

The electronic data from DFT calculations are crucial for predicting the reactivity of this compound. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the nitrogen atom and the π-system of the aromatic ring. This suggests that the molecule will act as a nucleophile, with electrophilic attack likely occurring at the nitrogen atom's lone pair or at the para-position of the aromatic ring, which is electronically enriched by the amino group. The steric hindrance from the two ortho-methyl groups would significantly impede reactions at those positions. The dodecyl chain, being a saturated alkane, is generally unreactive.

The molecular electrostatic potential (MEP) map is another tool derived from DFT that visualizes the charge distribution. For this molecule, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack. The aromatic ring would show a delocalized negative charge, while the hydrogen atoms of the alkyl chain and the amino group would exhibit positive potential (blue).

The conformational landscape of this compound is complex due to the rotational freedom of the N-C(aryl) bond and the numerous single bonds within the dodecyl chain.

Aromatic Ring and N-Substituent: Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle between the aromatic ring and the N-dodecyl group. Due to the significant steric clash with the ortho-methyl groups, a conformation where the N-C(alkyl) bond is roughly perpendicular to the ring plane is expected to be the most stable energy minimum. scispace.com

N-dodecyl Chain: The dodecyl chain can adopt a vast number of conformations through rotation around its C-C single bonds. The lowest energy conformation is the fully extended, all-anti (or trans) zig-zag chain. However, at room temperature, numerous gauche conformations exist, leading to a flexible, dynamic chain. Computational analysis can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of this compound in a condensed phase (e.g., in a solvent or as a pure liquid).

MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Given its amphiphilic nature—a polar aniline head group and a long nonpolar dodecyl tail—this molecule is expected to exhibit interesting self-assembly behavior in different environments.

In aqueous solutions, MD simulations could predict the formation of micelles, similar to other surfactants with dodecyl chains. nih.govresearchgate.net The nonpolar dodecyl tails would aggregate to minimize contact with water, forming a hydrophobic core, while the more polar 2,6-dimethylaniline (B139824) head groups would form the micelle's outer surface, interacting with the surrounding water molecules. nih.gov

In a nonpolar solvent or in a pure liquid state, the primary intermolecular interactions would be:

Van der Waals forces: Dominant among the dodecyl chains, leading to hydrophobic interactions.

π-π stacking: Potential interactions between the aromatic rings of the aniline head groups.

Dipole-dipole interactions: Arising from the polar nature of the C-N bonds.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom or group at a certain distance from another.

While quantum calculations identify stable conformers, MD simulations show how the molecule dynamically transitions between these states over time. For this compound, simulations would track the real-time motion and flexibility of the dodecyl chain. nih.gov

Analysis of the MD trajectory can provide quantitative data on the chain's flexibility, such as the distribution of dihedral angles and the end-to-end distance of the chain over time. This reveals how the chain folds and contorts in response to thermal energy and interactions with neighboring molecules. Similarly, the simulation would show the libration and rotation of the aniline head group, providing a dynamic picture of the steric hindrance effects.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy function for atoms, bonds, angles, and dihedrals. researchgate.netnih.gov |

| System Size | ~500 molecules in a cubic box (~5x5x5 nm) | Represents a bulk phase of the substance. |

| Solvent Model | TIP3P or SPC/E (for aqueous simulations) | Explicitly models water molecules if the system is in solution. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 - 500 nanoseconds | The duration over which the system's dynamics are observed. |

| Time Step | 2 femtoseconds | The interval between successive calculations of forces and positions. |

Note: These parameters are representative and would be optimized for a specific research question.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are developed by establishing a mathematical relationship between the chemical's structure and a specific property of interest. For this compound, QSAR could potentially be used to predict various non-biological properties such as its boiling point, vapor pressure, water solubility, and octanol-water partition coefficient.

However, a comprehensive review of scientific literature reveals a lack of specific QSAR studies focused on the non-biological properties of this compound. While general QSAR models exist for broader classes of aniline derivatives, dedicated research and validated models for this particular long-chain alkyl-substituted aniline are not publicly available.

Consequently, it is not possible to present detailed research findings or data tables on the QSAR modeling for the non-biological properties of this compound at this time. Further theoretical and computational research would be required to develop and validate such models.

Academic and Industrial Research Applications

Applications in Materials Science

In the realm of materials science, the dual nature of the N-dodecyl-2,6-dimethylaniline molecule allows for its use in the synthesis of polymers, the development of functional organic materials, and as a specialized surfactant.

N-substituted anilines are valuable monomers for the synthesis of soluble and processable conducting polymers. While polyaniline itself is famously intractable, the introduction of long alkyl chains, such as a dodecyl group, onto the nitrogen atom can drastically improve the polymer's solubility in common organic solvents. acs.org

The polymerization of this compound would likely yield a poly(N-dodecylaniline) derivative with methyl groups on the aromatic backbone. This process, achievable through chemical or electrochemical methods, would create a functional polymer where the dodecyl chains prevent excessive aggregation and render the material suitable for solution-based processing techniques like spin-coating or inkjet printing. acs.org The resulting polymer, poly(this compound), would be a candidate for applications in organic electronics, such as antistatic coatings, electrode materials, or printable circuits. The presence of the 2,6-dimethyl groups would further modulate the electronic properties and chain packing of the polymer. nih.gov

| Structural Feature | Role in Polymer Synthesis | Anticipated Polymer Property |

|---|---|---|

| Aniline (B41778) Backbone | Forms the conjugated polymer chain | Electrical conductivity, electroactivity |

| N-dodecyl Chain | Provides steric hindrance to prevent insolubility | Enhanced solubility in organic solvents, improved processability |

| 2,6-dimethyl Groups | Modifies the electronic and steric environment of the backbone | Altered redox potentials and chain packing |

The molecular structure of this compound is inherently anisotropic, with a rigid aromatic head and a flexible alkyl tail, a common feature in molecules that form liquid crystals. greyhoundchrom.com Aniline derivatives with long alkyl chains are recognized as building blocks for liquid crystalline materials. tcichemicals.com The rod-like shape of this compound suggests its potential use as a component in liquid crystal formulations or as a monomer for side-chain liquid-crystalline polymers. nih.govacs.org Such materials are crucial for applications in displays, sensors, and optical devices where the ability to control molecular orientation is key. researchgate.net

Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. allen.infirp-ula.org this compound fits this description perfectly: the aniline head group provides polarity and can be protonated to become a cationic head, while the long dodecyl chain is strongly hydrophobic. This structure allows the molecule to position itself at oil-water interfaces, reducing surface tension and enabling the formation of emulsions or micelles. nih.govessentialchemicalindustry.org Consequently, it could function as a specialty surfactant or emulsifier in complex formulations, particularly in non-aqueous or partially aqueous systems where its unique steric bulk could offer advantages in emulsion stability.

Catalysis and Ligand Design

The electronic and steric properties of this compound make it a promising candidate for applications in both metal-based and organic catalysis.

The nitrogen atom of the aniline group possesses a lone pair of electrons that can coordinate to a transition metal center, making it a potential ligand. researchgate.net The defining feature of this molecule as a ligand is the extreme steric bulk provided by the two methyl groups ortho to the nitrogen. Sterically hindered ligands are critical in modern catalysis for several reasons:

Stabilization of Reactive Species: The bulk can protect a metal center from unwanted side reactions or decomposition pathways. rsc.org

Controlling Reactivity and Selectivity: The steric environment created by the ligand can dictate which substrates can access the metal center and in what orientation, leading to high levels of chemo-, regio-, and stereoselectivity. researchgate.net

Promoting Difficult Reactions: Bulky, electron-donating ligands are often required to facilitate challenging catalytic steps, such as the reductive elimination in cross-coupling reactions involving sterically congested substrates. acs.org

This compound could serve as a bulky, monodentate N-donor ligand. The long dodecyl chain would ensure high solubility in nonpolar organic solvents commonly used in homogeneous catalysis, such as toluene (B28343) or hexane (B92381). Its application could be particularly relevant in palladium- or copper-catalyzed cross-coupling reactions where hindered anilines are challenging substrates or effective ligands. rsc.orgresearchgate.net

| Catalysis Type | Role of this compound | Key Structural Features | Potential Application |

|---|---|---|---|

| Transition Metal Catalysis | Sterically hindered N-donor ligand | 2,6-dimethyl groups (bulk), Nitrogen lone pair (coordination), Dodecyl chain (solubility) | Palladium- or Copper-catalyzed cross-coupling reactions |

| Organocatalysis | Bulky secondary amine catalyst | Secondary amine (basicity/nucleophilicity), 2,6-dimethyl groups (steric control) | Asymmetric aldol (B89426) or Michael additions |

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. Secondary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. nih.gov As a bulky secondary amine, this compound could potentially be used as an organocatalyst. nih.gov

Its basic nitrogen atom can act as a Brønsted base or participate in catalytic cycles that require a nucleophilic amine. The significant steric hindrance from the adjacent methyl groups would heavily influence the transition state of any reaction it catalyzes, potentially leading to high levels of stereoselectivity in asymmetric synthesis. The dodecyl chain would again provide solubility benefits, allowing reactions to be performed in a wide range of organic solvents. While its direct use might be limited by its specific pKa and steric profile, it serves as a foundational structure for the design of more complex chiral organocatalysts. researchgate.netrsc.org

Specialty Chemical Synthesis Intermediate

This compound serves as a versatile intermediate in the synthesis of specialized organic molecules. Its structure, featuring a long alkyl chain (dodecyl group) and a substituted aniline ring, allows for its incorporation into larger molecules to modify properties such as solubility, reactivity, and surface activity. This makes it a valuable precursor in the production of high-performance materials, including advanced colorants and specific agrochemicals.

Precursor for Advanced Dyes and Pigments (excluding clinical aspects)

The aromatic amine group of this compound is a key functional group for the synthesis of various classes of dyes. The 2,6-dimethyl substitution on the aniline ring can influence the final properties of the dye, such as its color, stability, and affinity for certain substrates. The long dodecyl chain imparts significant hydrophobicity, making it a useful building block for solvent-soluble dyes or for pigments that require good dispersion in non-aqueous media like inks and coatings. nbinno.com

The synthesis of dyes often involves diazotization of the primary amine on the aniline ring, followed by coupling with other aromatic compounds to create an azo linkage (-N=N-), which is a common chromophore. This compound can be used to produce dyes with high color fastness and brilliance for applications in textiles and printing. nbinno.com For instance, substituted anilines are foundational in creating a wide spectrum of colors, and the specific structure of this compound is tailored for applications requiring high performance and stability. nbinno.comchemicalbook.com

Research into dye synthesis demonstrates that modifying aniline-based structures is a common strategy to achieve desired optical properties. While direct synthesis examples for this compound are proprietary, the general principles of using substituted anilines as dye intermediates are well-established. nih.govgoogle.comyoutube.com The process typically involves reacting the aniline derivative to form a chromophoric system, with the alkyl and methyl groups fine-tuning the physical properties of the final product.

Intermediate in the Production of Non-Pharmaceutical Agro-chemicals

In the agrochemical industry, this compound and related substituted anilines are important intermediates for synthesizing active ingredients in pesticides, particularly fungicides and herbicides. nbinno.comguidechem.com The anilide group is a common feature in many systemic fungicides. The synthesis pathway often involves the acylation of the aniline nitrogen to form an anilide, which is the core structure of many fungicidally active molecules.

The 2,6-dimethylaniline (B139824) moiety is a known building block for a class of fungicides known as acylalanines. Although specific examples using the N-dodecyl derivative are not prevalent in public literature, the core 2,6-dimethylaniline structure is crucial for the biological efficacy of these compounds. nih.govguidechem.com The long dodecyl chain would significantly alter the molecule's lipophilicity, which could influence its uptake and transport within the plant system or its persistence in the environment.

The production of such agrochemicals relies on the reactivity of the amine group to build more complex molecules. nbinno.com Nicotinic acid derivatives, for example, are used in a variety of agrochemicals, and their synthesis can involve intermediates derived from substituted anilines. nih.gov The versatility of the 2,6-dimethylaniline structure allows it to be a component in developing new crop protection agents. nbinno.com

Corrosion Inhibition Studies (Mechanistic and Material Science Focus)

This compound has been investigated as a corrosion inhibitor, particularly for metals and alloys in acidic environments. Its effectiveness stems from its molecular structure, which combines a polar head (the amine group) capable of interacting with the metal surface and a long nonpolar tail (the dodecyl group) that forms a protective hydrophobic barrier.

The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface. researchgate.net This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the protonated amine, and chemisorption, where a coordinate bond is formed between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.com The presence of the aromatic ring with its π-electrons also contributes to the adsorption process.

Once adsorbed, the long dodecyl chains orient themselves away from the surface, creating a dense, nonpolar layer. This layer acts as a physical barrier that displaces water and aggressive ions (like chloride and sulfate) from the metal surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com Because it affects both reactions, it is classified as a mixed-type inhibitor. nih.gov

Studies on similar long-chain aniline derivatives have shown that inhibition efficiency increases with inhibitor concentration up to a critical point, where a protective monolayer is formed on the surface. mdpi.comresearchgate.net The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. mdpi.comimist.ma

| Inhibitor Structure | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| N,N–di(polyoxyethylene)–4–dodecylaniline | Steel | 1 M HCl | Not Specified, increases with concentration | Freundlich Isotherm |

| Dimethylethanolamine (DMEA) | Aluminum Alloy 7613 | 0.6 M NaCl | 92% | Langmuir Isotherm |

| Vanillin | Aluminum | 0.5 M H2SO4 | >80% at 25°C | Chemisorption |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5% | Langmuir Isotherm |

Environmental Chemistry Research (Excluding Toxicological Studies)

Studies on Chemical Degradation Pathways in Environmental Systems

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. The core structure, 2,6-dimethylaniline, has been the subject of degradation studies, providing insights into the likely pathways for the N-dodecyl derivative.

One of the primary degradation mechanisms in aqueous environments is oxidation, particularly through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive species can be generated photochemically or through processes like the Fenton reaction. nih.gov The oxidation of the 2,6-dimethylaniline structure can lead to the formation of several intermediates. The reaction can involve hydroxylation of the aromatic ring, oxidation of the methyl groups, and transformation of the amine group. researchgate.netnih.gov

A study on the degradation of 2,6-dimethylaniline by the Fenton process identified intermediates such as 2,6-dimethylphenol (B121312), 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. nih.gov Further oxidation can lead to the opening of the aromatic ring, resulting in the formation of short-chain organic acids like maleic, acetic, formic, and oxalic acids before eventual mineralization to carbon dioxide and water. researchgate.netnih.gov The long dodecyl chain on this compound would also be susceptible to oxidative cleavage.

Photodegradation is another potential pathway. Direct photolysis may occur if the molecule absorbs light in the solar spectrum, while indirect photolysis can be initiated by photosensitizing agents present in natural waters.

| Degradation Process | Identified Intermediates | Final Products |

|---|---|---|

| Fenton Process (Oxidation) | 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, 2,6-dimethylbenzoquinone, 3-hexanone | Maleic acid, acetic acid, formic acid, oxalic acid |

| Hydroxyl Radical Oxidation | Maleic acid, lactic acid, oxalic acid, acetic acid, formic acid | Mineralization (CO2, H2O) |

Fate and Transport Mechanisms in Abiotic Matrices

The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The presence of the long, nonpolar dodecyl chain makes the molecule highly lipophilic and gives it low water solubility.

This low solubility and high lipophilicity suggest that in aquatic systems, this compound will have a strong tendency to partition from the water column to organic matter in sediment and suspended particles. Its potential for mobility in groundwater would be low due to strong adsorption to soil organic carbon. The soil-water distribution coefficient (Kd) is expected to be high, limiting its leaching potential. epa.gov

The transport of this compound in the environment is therefore likely to be associated with the movement of soil particles (erosion) rather than dissolution in water. Volatilization from moist soil or water surfaces is expected to be low due to its molecular weight and strong sorption characteristics. epa.gov The key physical-chemical properties dictate that the compound will likely accumulate in organic-rich phases of abiotic matrices like soil and sediment. epa.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on N-dodecyl-2,6-dimethylaniline is limited. Its existence is confirmed through its unique CAS number, 949161-13-1, and basic molecular data. Much of the understanding of this compound is inferred from the well-documented chemistry of its parent molecule, 2,6-dimethylaniline (B139824), and general knowledge of N-alkylanilines.

2,6-Dimethylaniline is a significant intermediate in the synthesis of various commercially important products, including pharmaceuticals like local anesthetics (e.g., lidocaine), as well as pesticides and dyes. nih.govnih.gov Its synthesis, spectroscopic data, and chemical reactivity are well-established.

General synthetic routes for N-alkylanilines, such as the alkylation of anilines with alkyl halides or the reaction with alcohols, provide a theoretical framework for the production of this compound. The introduction of the long dodecyl chain is expected to significantly alter the physical properties of the 2,6-dimethylaniline core, particularly increasing its hydrophobicity and likely imparting surfactant-like characteristics. The length of the N-alkyl chain in aniline (B41778) derivatives is known to influence properties such as crystallinity and solubility.

While specific applications for this compound are not widely reported in academic or patent literature, the functionalities of its constituent parts suggest potential utility in areas where both aromatic and aliphatic properties are advantageous.

Identification of Knowledge Gaps